molecular formula C15H20O4 B1234958 Baileyin

Baileyin

Cat. No.: B1234958
M. Wt: 264.32 g/mol
InChI Key: PRFWDFBVAWMKOR-BBWOBEDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Baileyin is a sesquiterpene lactone belonging to the germacranolide class, recognized for its notable anticancer activity. It is structurally characterized by a 10-membered ring system with an α-methylene-γ-lactone moiety, a feature common to many bioactive sesquiterpene lactones .

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1R,3R,5R,7S,8Z,11S)-7-hydroxy-5,9-dimethyl-14-methylidene-4,12-dioxatricyclo[9.3.0.03,5]tetradec-8-en-13-one

InChI

InChI=1S/C15H20O4/c1-8-4-10(16)7-15(3)13(19-15)6-11-9(2)14(17)18-12(11)5-8/h4,10-13,16H,2,5-7H2,1,3H3/b8-4-/t10-,11-,12+,13-,15-/m1/s1

InChI Key

PRFWDFBVAWMKOR-BBWOBEDSSA-N

SMILES

CC1=CC(CC2(C(O2)CC3C(C1)OC(=O)C3=C)C)O

Isomeric SMILES

C/C/1=C/[C@H](C[C@@]2([C@H](O2)C[C@H]3[C@H](C1)OC(=O)C3=C)C)O

Canonical SMILES

CC1=CC(CC2(C(O2)CC3C(C1)OC(=O)C3=C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Costunolide

  • Structure: Contains a germacranolide skeleton with an α-methylene-γ-lactone group, similar to this compound.
  • Source : Isolated from Saussurea costus (云木香) .
  • Activity : Demonstrates cytotoxic activity against multiple cancer cell lines (e.g., breast, lung) and anti-inflammatory properties. Its IC₅₀ values vary between 5–20 μM depending on the cell type .
  • Key Difference: Costunolide has been more extensively studied, with established roles in inhibiting NF-κB signaling, a pathway less explicitly linked to this compound in the provided literature .

Dehydrocostuslactone

  • Structure: A dehydrogenated derivative of costunolide, retaining the α-methylene-γ-lactone moiety.
  • Source : Also derived from Saussurea costus .
  • Activity: Exhibits stronger antiproliferative effects than costunolide in some studies, with IC₅₀ values as low as 2 μM in colorectal cancer models. It additionally shows antimicrobial activity .
  • Key Difference: The presence of a double bond in dehydrocostuslactone enhances its reactivity and bioavailability compared to this compound and costunolide .

Molephantin

  • Structure: A germacranolide with a fused epoxy ring, differing slightly from this compound’s core structure.
  • Source : Isolated from Elephantopus species.
  • Activity : Displays potent cytotoxic effects, particularly in leukemia cells, but lacks the broad-spectrum anticancer profile attributed to this compound .

Comparative Data Table

Compound Core Structure Source Plant Key Biological Activities Dose-Dependent Efficacy References
This compound Germacranolide + α-methylene-γ-lactone Saussurea spp. Anticancer (unspecified targets) Yes [11]
Costunolide Germacranolide + α-methylene-γ-lactone Saussurea costus Cytotoxic, anti-inflammatory, NF-κB inhibition Yes [10]
Dehydrocostuslactone Germacranolide + α,β-unsaturated lactone Saussurea costus Antiproliferative, antimicrobial Yes [10]
Molephantin Germacranolide + epoxy ring Elephantopus spp. Leukemia-specific cytotoxicity Yes [11]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Baileyin
Reactant of Route 2
Baileyin

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